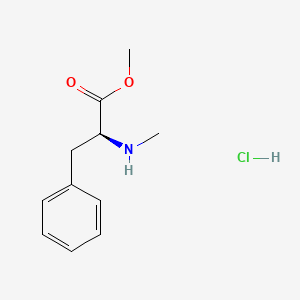

N-甲基-苯丙氨酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-p-hydroxy-methoxy-phenyl-hydrochloride (N-Me-Phe-OMe HCl) is an organic compound used in laboratory and scientific research applications. It is a derivative of the phenylhydroxylamine class of compounds which are known to possess a variety of biological activities. N-Me-Phe-OMe HCl is a white, odorless powder that is soluble in water and alcohol. It has a molecular weight of 199.6 g/mol and a melting point of 145°C.

科学研究应用

纳米医学

“N-甲基-苯丙氨酸甲酯盐酸盐”可用于纳米医学领域。 基于 Phe-Phe 基序的分子已在纳米医学中找到了一系列应用,从药物递送和生物材料到新的治疗范式 {svg_1}.

药物递送

Phe-Phe 基序(“N-甲基-苯丙氨酸甲酯盐酸盐”的一部分)可用于药物递送系统。 这些分子的自组装纳米结构可用于将药物递送到身体的特定部位 {svg_2}.

生物材料

“N-甲基-苯丙氨酸甲酯盐酸盐”可用于生物材料的创建。 Phe-Phe 基序可以驱动短肽及其类似物自组装成纳米结构和水凝胶 {svg_3}.

治疗范式

Phe-Phe 基序可用于创建新的治疗范式。 这可能涉及使用“N-甲基-苯丙氨酸甲酯盐酸盐”的自组装纳米结构进行创新治疗 {svg_4}.

紫外线防护

“N-甲基-苯丙氨酸甲酯盐酸盐”可用于创建用于防晒霜的安全紫外线过滤器。 一项研究表明,苯丙氨酸和亮氨酸二肽功能化的二氧化硅基纳米多孔材料被用作安全的紫外线过滤器,用于保护皮肤免受 UVA/UVB 太阳辐射 {svg_5}.

防晒功效

“N-甲基-苯丙氨酸甲酯盐酸盐”中的亮氨酸基团使其具有与介孔 TiO2 相当的优异防晒功效,并与水杨酸辛酯在防晒方面表现出协同效应 {svg_6}.

作用机制

Target of Action

N-Me-Phe-OMe HCl, also known as N-methylated phenylalanine methyl ester hydrochloride, is a derivative of phenylalanine

Mode of Action

It’s synthesized from l-phenylalanine, n-[(1,1-dimethylethoxy)carbonyl]-n-methyl-, methyl ester . The compound is part of a larger molecule, hirsutide, which has shown potent activity against gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae .

Result of Action

In the context of hirsutide, a molecule that includes n-me-phe-ome hcl, it has shown potent activity against certain bacteria and demonstrated cytotoxic activity against specific cell lines .

实验室实验的优点和局限性

N-Me-Phe-OMe HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is easy to synthesize and is relatively inexpensive. In addition, it is non-toxic and has a wide range of biological activities. However, one of the main limitations is that it is not very stable and is prone to degradation.

未来方向

There are several potential future directions for research on N-Me-Phe-OMe HCl. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to further investigate its potential therapeutic applications, such as its potential use as an anti-inflammatory, anti-oxidant, and anticonvulsant agent. In addition, further research could be done to investigate its potential use as a neuroprotective agent and its potential use as a cardiovascular agent. Finally, further research could be done to investigate its potential use as an antidepressant and its potential use as a cognitive enhancer.

合成方法

N-Me-Phe-OMe HCl can be synthesized from the reaction of p-hydroxy-methoxy-phenylhydrazine hydrochloride and methyl iodide in aqueous solution. The reaction is performed in a two-step process. In the first step, the hydrochloride salt of the hydrazine is reacted with methyl iodide in aqueous solution to form the intermediate N-methyl-p-hydroxy-methoxy-phenylhydrazine hydrochloride. In the second step, the intermediate is reacted with aqueous hydrochloric acid to form N-Me-Phe-OMe HCl.

属性

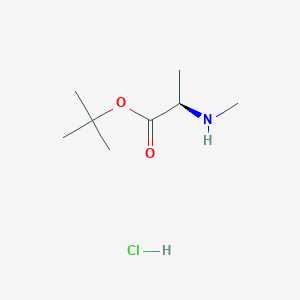

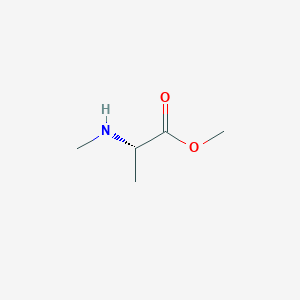

IUPAC Name |

methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGLAQTUGRAAB-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718689 |

Source

|

| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19460-86-7 |

Source

|

| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)